N,N-Diisopropylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXMMJPYFKRKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174321 | |

| Record name | Benzamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20383-28-2 | |

| Record name | N,N-Bis(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20383-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020383282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20383-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure and formula of N,N-Diisopropylbenzamide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of N,N-Diisopropylbenzamide. It includes a summary of its physicochemical data and a plausible experimental protocol for its synthesis, designed for a technical audience in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is a tertiary amide derivative of benzoic acid. Its core structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom substituted with two isopropyl groups.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | [1][2][3][4] |

| Molecular Weight | 205.30 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 20383-28-2 | [1][2][3][4] |

| Canonical SMILES | CC(C)N(C(=O)C1=CC=CC=C1)C(C)C | [6] |

| InChI Key | UYXMMJPYFKRKKM-UHFFFAOYSA-N | [1][2][3][4][6] |

| Boiling Point | 421-425 K (at reduced pressure) | [1] |

| Spectroscopic Data | IR and Mass spectra are available. | [1][2][3][6] |

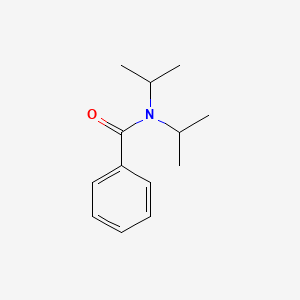

Chemical Structure

The structural formula of this compound is presented below. The diagram illustrates the connectivity of the atoms, highlighting the benzoyl group and the two isopropyl substituents on the amide nitrogen.

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols: Synthesis

A common method for the synthesis of tertiary amides such as this compound is the acylation of a secondary amine with a carboxylic acid derivative, typically an acyl chloride. A plausible synthetic route is outlined below.

3.1. Synthesis of this compound from Benzoyl Chloride and Diisopropylamine

This two-step procedure involves the initial conversion of benzoic acid to benzoyl chloride, followed by the reaction with diisopropylamine.

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid and an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, dissolve diisopropylamine in an inert solvent such as dichloromethane (DCM) or diethyl ether. To neutralize the HCl generated during the reaction, an excess of the amine (at least 2 equivalents) or a non-nucleophilic base like triethylamine can be used.

-

Acylation: Cool the amine solution in an ice bath. Slowly add the benzoyl chloride (1 equivalent) dropwise to the stirred amine solution.

-

Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Logical Workflow for Synthesis

Figure 2: Synthetic workflow for this compound.

References

In-Depth Technical Guide to N,N-Diisopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diisopropylbenzamide, a substituted amide of benzoic acid. This document consolidates its chemical identity, physical and chemical properties, and outlines a common synthetic methodology.

Chemical Identity and Properties

This compound is a chemical compound with the formal IUPAC name N,N-bis(1-methylethyl)benzamide . Its unique structure, featuring a benzoyl group attached to a diisopropylamine moiety, imparts specific chemical characteristics relevant to its application in organic synthesis and potentially in medicinal chemistry.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| CAS Number | 20383-28-2[1][2][3][4][5] |

| IUPAC Name | N,N-bis(1-methylethyl)benzamide[1][3][4] |

| Molecular Formula | C₁₃H₁₉NO[1][2][3] |

| Molecular Weight | 205.30 g/mol [3] |

| Melting Point | 69-71 °C[1][2] |

| Boiling Point | 148 °C[2] |

| Density | 0.97 g/cm³[2] |

| Flash Point | 131.1 °C[2] |

| Appearance | Off-white to slight yellow solid |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of diisopropylamine with benzoyl chloride. This standard organic transformation is a reliable method for forming the amide bond.

Reaction Scheme:

Materials:

-

Benzoyl chloride

-

Diisopropylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

-

Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amines), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Applications and Future Directions

While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in publicly available literature, the benzamide scaffold is a well-known privileged structure in medicinal chemistry. Benzamide derivatives have shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The steric hindrance provided by the two isopropyl groups on the nitrogen atom of this compound can influence its chemical reactivity and its potential interactions with biological targets. This structural feature may be exploited in the design of new therapeutic agents where specific conformational constraints are desired.

Workflow for Investigating Biological Activity:

Further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening against various biological targets could unveil potential therapeutic applications. Moreover, its utility as a synthetic intermediate or a scaffold for the development of new chemical entities remains an area of interest for organic and medicinal chemists.

References

An In-depth Technical Guide to the Synthesis of N,N-Diisopropylbenzamide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diisopropylbenzamide, a tertiary amide, through the reaction of benzoyl chloride with diisopropylamine. This transformation is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry for the formation of amide bonds. This document outlines the underlying reaction mechanism, a detailed experimental protocol derived from standard laboratory procedures, purification techniques, and relevant quantitative data.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction when conducted in the presence of a base. The reaction involves the nucleophilic attack of the secondary amine (diisopropylamine) on the electrophilic carbonyl carbon of the acid chloride (benzoyl chloride). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. A base, such as triethylamine or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol

The following protocol describes a generalized laboratory procedure for synthesizing this compound. This method is based on standard practices for the acylation of amines with acid chlorides.[1][2]

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.0 | Lachyrmatory, handle in a fume hood. |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.1 - 1.2 | Corrosive and flammable. |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | 1.2 - 1.5 | Acts as an HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is preferred. |

| 1 M Hydrochloric Acid | HCl | 36.46 | For work-up | --- |

| Saturated NaHCO₃ Sol. | NaHCO₃ | 84.01 | For work-up | --- |

| Brine (Saturated NaCl) | NaCl | 58.44 | For work-up | --- |

| Anhydrous MgSO₄/Na₂SO₄ | --- | --- | Drying Agent | --- |

2.2. Reaction Procedure

-

Setup : To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen), add diisopropylamine (1.1 eq).

-

Dissolution : Dissolve the amine in anhydrous dichloromethane (DCM).

-

Base Addition : Add triethylamine (1.2 eq) to the amine solution.

-

Cooling : Cool the reaction mixture to 0 °C using an ice bath.[2]

-

Benzoyl Chloride Addition : Dissolve benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[1]

-

Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-6 hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzoyl chloride) is consumed.[3]

2.3. Work-up and Isolation

-

Quenching : Upon completion, quench the reaction by adding deionized water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[2][4]

-

Drying : Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration : Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude this compound.

2.4. Purification

The crude product can be purified using one of the following standard techniques if necessary. The choice depends on the physical state of the crude product and the nature of the impurities.

| Purification Method | Description | Typical Solvents/Eluents |

| Recrystallization | Effective if the product is a solid. The crude material is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize.[5][6] | Ethanol, Methanol, Acetone, or mixtures with an anti-solvent like water or petroleum ether.[5] |

| Silica Gel Chromatography | Used for oils or solids, especially for removing impurities with different polarities. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity.[5] | Hexanes/Ethyl Acetate mixtures are commonly used. |

General Experimental Workflow

The overall process from initial setup to final product characterization follows a logical sequence of steps common in synthetic organic chemistry.

Caption: A typical experimental workflow for amide synthesis.

Safety Considerations

-

Benzoyl chloride is a lachrymator and is corrosive. It reacts with water to produce HCl gas. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Diisopropylamine and Triethylamine are corrosive, flammable, and have strong odors. Avoid inhalation and skin contact.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it within a fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

N,N-Diisopropylbenzamide as a Directing Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective method for the synthesis of polysubstituted aromatic compounds.[1][2] Among the various directing metalation groups (DMGs), the N,N-diisopropylbenzamide moiety stands out due to its strong directing ability, steric bulk, and synthetic versatility. This technical guide provides an in-depth overview of the key literature on this compound as a directing group, focusing on its application in ortho-lithiation and subsequent C-H functionalization.

Introduction to Directed ortho-Metalation and the Role of this compound

Directed ortho-metalation is a chemical reaction in which a directing group on an aromatic ring guides the deprotonation of the adjacent ortho position by an organometallic base, typically an alkyllithium reagent.[2] This generates a stabilized aryl-lithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity.

The this compound group is a powerful directing group for several key reasons:

-

Strong Coordination: The carbonyl oxygen of the amide coordinates strongly with the lithium atom of the alkyllithium reagent, bringing the base in close proximity to the ortho C-H bond and facilitating its abstraction.

-

Steric Hindrance: The bulky isopropyl groups on the nitrogen atom provide steric shielding, which can prevent unwanted side reactions at the amide carbonyl and can also influence the facial selectivity of the metalation.

-

Synthetic Utility: The resulting ortho-functionalized N,N-diisopropylbenzamides can be further transformed into a variety of other functional groups, making this a versatile entry point for the synthesis of complex molecules.

Key Reactions and Mechanisms

The primary application of this compound as a directing group is in ortho-lithiation , followed by quenching with an electrophile. The general workflow is depicted below.

Caption: General workflow for directed ortho-metalation of this compound.

Quantitative Data from Key Literature

The following tables summarize the quantitative data from key publications on the ortho-lithiation of this compound and its derivatives, followed by reaction with various electrophiles.

Table 1: ortho-Lithiation and Functionalization of 3,5-Dihalo-N,N-diisopropylbenzamides

This study by Molnár et al. provides a systematic investigation into the lithiation of dihalogenated N,N-diisopropylbenzamides, which are precursors to substituted phthalides.

| Entry | Substrate | Lithiating Agent | Electrophile (E+) | Product | Yield (%) |

| 1 | 3,5-dichloro-N,N-diisopropylbenzamide | s-BuLi | DMF | 2-formyl-3,5-dichloro-N,N-diisopropylbenzamide | 85 |

| 2 | 3,5-dichloro-N,N-diisopropylbenzamide | LDA | DMF | 2-formyl-3,5-dichloro-N,N-diisopropylbenzamide | 78 |

| 3 | 3,5-difluoro-N,N-diisopropylbenzamide | s-BuLi | DMF | 2-formyl-3,5-difluoro-N,N-diisopropylbenzamide | 92 |

| 4 | 3,5-difluoro-N,N-diisopropylbenzamide | LDA | DMF | 2-formyl-3,5-difluoro-N,N-diisopropylbenzamide | 88 |

Data extracted from Molnár, B., Simig, G., & Volk, B. (2011). Synthesis of 4,6‐Dichloro‐ and 4,6‐Difluorophthalides: a Systematic Study on the Lithiation of 3,5‐Dihalo‐N,N‐diisopropylbenzamides. European Journal of Organic Chemistry, 2011(9), 1728-1735.

Table 2: ortho-Lithiation and Functionalization of N,N-Dialkylbenzamides (Representative Examples)

The seminal work by Beak and Brown established the general utility of tertiary benzamides as directing groups for ortho-lithiation. While this work primarily focused on N,N-diethylbenzamide, the principles are directly applicable to this compound.

| Entry | Amide | Base | Electrophile (E+) | Product | Yield (%) |

| 1 | N,N-diethylbenzamide | s-BuLi/TMEDA | D₂O | 2-deuterio-N,N-diethylbenzamide | >95 (D-incorp) |

| 2 | N,N-diethylbenzamide | s-BuLi/TMEDA | Me₃SiCl | 2-(trimethylsilyl)-N,N-diethylbenzamide | 91 |

| 3 | N,N-diethylbenzamide | s-BuLi/TMEDA | MeI | 2-methyl-N,N-diethylbenzamide | 85 |

| 4 | N,N-diethylbenzamide | s-BuLi/TMEDA | PhCHO | 2-(hydroxy(phenyl)methyl)-N,N-diethylbenzamide | 89 |

| 5 | N,N-diethylbenzamide | s-BuLi/TMEDA | CO₂ | 2-(N,N-diethylcarbamoyl)benzoic acid | 82 |

Data is representative and adapted from the principles established in Beak, P., & Brown, R. A. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(1), 34-40.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

General Procedure for the ortho-Lithiation and Formylation of 3,5-Dihalo-N,N-diisopropylbenzamides

Caption: Experimental workflow for ortho-formylation of N,N-diisopropylbenzamides.

Detailed Protocol:

To a solution of the 3,5-dihalo-N,N-diisopropylbenzamide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at -78 °C (acetone/dry ice bath), was added s-butyllithium (1.1 mmol, 1.1 eq) dropwise over 5 minutes. The resulting mixture was stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 2.0 mmol, 2.0 eq) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-formyl-3,5-dihalo-N,N-diisopropylbenzamide.[3]

Logical Relationships in Substrate and Reagent Choice

The choice of the alkyllithium base and the reaction conditions can be critical for the success of the directed ortho-metalation.

Caption: Factors influencing the outcome of directed ortho-lithiation.

-

n-Butyllithium (n-BuLi): A commonly used and commercially available base. Its reactivity is often sufficient for activated aromatic systems.

-

sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, often leading to faster and cleaner reactions, especially with less activated substrates.

-

tert-Butyllithium (t-BuLi): The most basic and sterically demanding of the common alkyllithiums. Its high reactivity is beneficial for deprotonating very weak acids, but its bulk can sometimes be a disadvantage.

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine): This bidentate ligand chelates to the lithium ion, breaking up the alkyllithium aggregates that exist in solution. This increases the effective basicity of the reagent and can significantly accelerate the rate of lithiation.

Conclusion

This compound is a robust and highly effective directing group for the regioselective functionalization of aromatic rings via directed ortho-metalation. Its strong coordinating ability and steric presence allow for clean and high-yielding transformations with a wide variety of electrophiles. The detailed experimental protocols and quantitative data presented in this guide, drawn from key literature, provide a valuable resource for researchers in organic synthesis and drug development, enabling the rational design and execution of synthetic routes to complex, polysubstituted aromatic molecules. The continued exploration of this directing group is expected to yield further innovations in C-H activation and functionalization methodologies.

References

N,N-Diisopropylbenzamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylbenzamide has emerged as a powerful and versatile tool in modern organic synthesis. Its core utility lies in its function as a robust directing group, primarily facilitating regioselective ortho-metalation and palladium-catalyzed carbon-hydrogen (C-H) bond functionalization. The steric bulk of the isopropyl groups plays a crucial role in its efficacy and selectivity. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key transformations.

Core Mechanism of Action: Directed ortho-Metalation (DoM)

The primary and most well-established role of the this compound moiety is as a powerful directed metalation group (DMG) for the regioselective deprotonation of the ortho-position on an aromatic ring. This process, known as directed ortho-metalation (DoM), allows for the introduction of a wide range of electrophiles exclusively at the position adjacent to the amide functionality.

The mechanism of DoM is predicated on the "Complex-Induced Proximity Effect" (CIPE). The Lewis basic oxygen atom of the amide carbonyl coordinates to a Lewis acidic organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination pre-positions the organolithium base in close proximity to the ortho-proton, leading to its kinetically favored abstraction over other protons on the aromatic ring. The resulting aryllithium intermediate can then be trapped by various electrophiles.[1][2][3] The bulky diisopropyl groups on the nitrogen atom are thought to enhance the stability of the aryllithium intermediate and prevent nucleophilic attack at the carbonyl carbon.

Diagram 1: Mechanism of Directed ortho-Metalation (DoM)

Caption: The DoM mechanism involves coordination, deprotonation, and electrophilic quench.

Experimental Protocol: ortho-Lithiation and Silylation of this compound

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.

-

Chlorotrimethylsilane (1.2 eq) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the ortho-silylated product.

Mechanism of Action: Palladium-Catalyzed C-H Functionalization

The this compound group also serves as an effective directing group in palladium-catalyzed C-H bond functionalization reactions. This strategy allows for the direct introduction of various functional groups, such as aryl, alkyl, and acetoxy groups, at the ortho-position of the benzamide.

The generally accepted mechanism involves the coordination of the palladium catalyst to the carbonyl oxygen of the amide. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a palladacycle intermediate. This palladacycle can then undergo further reactions, such as oxidative addition, transmetalation, or reductive elimination, to afford the functionalized product and regenerate the active palladium catalyst.[4][5][6] The use of an appropriate oxidant is often required to facilitate the catalytic cycle.

Diagram 2: Catalytic Cycle for Pd-Catalyzed ortho-Arylation

Caption: A simplified catalytic cycle for the ortho-arylation of this compound.

Quantitative Data: Palladium-Catalyzed ortho-Arylation of Benzamides

The following table summarizes representative yields for the palladium-catalyzed ortho-arylation of various benzamides with aryl iodides. While this data is for the parent benzamide (CONH₂), similar reactivity is observed with N,N-dialkylbenzamides like the diisopropyl derivative.[7][8]

| Entry | Benzamide Substrate | Aryl Iodide | Yield (%) |

| 1 | Benzamide | Iodobenzene | 85 |

| 2 | 4-Methylbenzamide | Iodobenzene | 82 |

| 3 | 4-Methoxybenzamide | Iodobenzene | 78 |

| 4 | 4-Chlorobenzamide | Iodobenzene | 75 |

| 5 | Benzamide | 4-Iodotoluene | 88 |

| 6 | Benzamide | 4-Iodoanisole | 83 |

Experimental Protocol: Palladium-Catalyzed ortho-Arylation

Materials:

-

This compound

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylacetamide (DMA)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of this compound (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol %), and K₂CO₃ (2.0 eq) in DMA is placed in a sealed tube.

-

The reaction mixture is heated at 120 °C for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the ortho-arylated product.

Role in Asymmetric Synthesis

While the primary use of this compound is as a directing group, its derivatives have found applications in asymmetric synthesis. Chiral, atropisomeric N,N-diisopropyl-1-naphthamides have been used as chiral auxiliaries and ligands. The restricted rotation around the C-C(O)N single bond due to the bulky diisopropyl groups allows for the existence of stable atropisomers. These chiral amides can be used to induce stereoselectivity in various transformations.

Synthesis of this compound

This compound can be readily synthesized via the acylation of diisopropylamine with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzoyl chloride

-

Diisopropylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, benzoyl chloride (1.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the layers are separated.

-

The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound, which can be further purified by distillation or recrystallization.[9]

Diagram 3: Synthesis of this compound

Caption: General scheme for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile directing group in organic synthesis. Its ability to facilitate highly regioselective ortho-metalation and palladium-catalyzed C-H functionalization makes it an indispensable tool for the synthesis of complex aromatic compounds. The straightforward synthesis of the parent amide and the predictable nature of its directing effects contribute to its widespread use in academic and industrial research, particularly in the fields of medicinal chemistry and drug development. Further exploration of its role in asymmetric catalysis holds promise for expanding its utility in the synthesis of chiral molecules.

References

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed direct asymmetric C-H bond functionalization enabled by the directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

The Dawn of a New Pharmacophore: An In-depth Technical Guide to the Early Discovery and Development of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound impacts on human health.[1] The journey of benzamide derivatives began in the mid-20th century, sparked by the quest for novel therapeutic agents, and led to the discovery of compounds with significant antipsychotic and antiemetic properties.[1] This technical guide provides a comprehensive exploration of the early discovery, synthesis, and development of benzamide derivatives, with a focus on the foundational compounds that established this versatile pharmacophore in the landscape of drug discovery. We will delve into their mechanisms of action, present key quantitative data, detail seminal experimental protocols, and visualize the critical pathways and workflows that defined their early development.

The Genesis of Benzamide Derivatives: From Procainamide to Psychotropics

The story of therapeutic benzamides begins with the modification of procainamide, an antiarrhythmic agent. In 1966, during a research program at Laboratoires Delagrange aimed at enhancing the anti-dysrhythmic properties of procainamide, a series of novel compounds were synthesized. This endeavor first yielded metoclopramide, which was found to possess potent antiemetic and gastroprokinetic effects.[2] Shortly thereafter, this research program led to the discovery of sulpiride in 1966, a compound that would become a pioneering antipsychotic of the benzamide class.[2] These early discoveries highlighted the potential of the benzamide core to modulate central nervous system activity, paving the way for the development of a new class of therapeutic agents.[1]

Synthesis of Early Benzamide Derivatives

The synthesis of early benzamide derivatives typically involved the amidation of a substituted benzoic acid with an appropriate amine.[3] A common strategy was the conversion of the benzoic acid to a more reactive acyl chloride, which could then be reacted with an amine to form the characteristic amide bond.

Representative Synthetic Protocol: Synthesis of Metoclopramide

The synthesis of metoclopramide, a key early benzamide, involves a multi-step process starting from p-aminosalicylic acid. The following is a representative, detailed protocol for its synthesis.[4]

Step 1: Methylation of p-aminosalicylic acid

-

Dissolve p-aminosalicylic acid in a suitable solvent such as acetone.

-

Add a methylating agent, like dimethyl sulfate, in the presence of a base, for instance, potassium hydroxide.

-

Reflux the mixture to facilitate the methylation of the hydroxyl group at the 2-position of the benzene ring.

-

After the reaction is complete, remove the solvent and isolate the methylated intermediate.

Step 2: Chlorination

-

The methylated intermediate is then subjected to chlorination to introduce a chlorine atom at the 5-position of the benzene ring. This can be achieved using various chlorinating agents.

Step 3: Amidation

-

The carboxyl group of the chlorinated intermediate is activated, often by converting it to an acyl chloride using a reagent like thionyl chloride.

-

The resulting acyl chloride is then reacted with N,N-diethylethylenediamine in an appropriate solvent.

-

The reaction mixture is typically stirred for several hours to ensure the completion of the amide bond formation.

-

Upon completion, the product, metoclopramide, is isolated and purified, often through crystallization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a benzamide derivative from a substituted benzoic acid.

Mechanism of Action: Dopamine Receptor Antagonism

A significant number of the early benzamide derivatives exert their therapeutic effects primarily through the antagonism of dopamine D2-like receptors (D2, D3, and D4).[5] This mechanism is central to their use as antipsychotic and antiemetic agents.[5] By blocking the binding of dopamine to these receptors, these compounds modulate downstream signaling pathways. A key consequence of D2-like receptor antagonism is the prevention of the inhibition of adenylyl cyclase, which leads to a relative increase in intracellular cyclic AMP (cAMP) levels.[5][6]

Signaling Pathway of D2 Receptor Antagonism by Benzamides

The following diagram illustrates the signaling pathway affected by benzamide derivatives at the dopamine D2 receptor.

Pharmacological Properties and Structure-Activity Relationships

The pharmacological effects of benzamide derivatives are highly dependent on their chemical structure. Substitutions on the benzamide ring and the nature of the side chain significantly influence their affinity for dopamine receptors and other biological targets.

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of some early and representative benzamide derivatives for dopamine D2 receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| Sulpiride | D2 | [3H]Spiperone | Rat Striatum | 1.8 |

| Amisulpride | D2 | [3H]Spiperone | Rat Striatum | 2.8 |

| Metoclopramide | D2 | [3H]Spiperone | Rat Striatum | 250 |

Data compiled from various sources for illustrative purposes.

Clinical Efficacy of Early Benzamide Derivatives

Clinical trials have been instrumental in establishing the therapeutic utility of benzamide derivatives. The following tables summarize key findings from placebo-controlled trials for sulpiride and amisulpride.

Table 1: Clinical Efficacy of Sulpiride in Depression

| Study | N | Treatment | Duration | Primary Outcome | Result | p-value |

| Multicenter, double-blind, placebo-controlled trial[5] | 171 | Sulpiride (150-300 mg/day) vs. Placebo | 42 days | Change in HAMD total score | 2.5 point greater decrease with Sulpiride | 0.0007 |

Table 2: Clinical Efficacy of Amisulpride for Negative Symptoms of Schizophrenia

| Study | N | Treatment | Duration | Primary Outcome | Result |

| Double-blind, placebo-controlled trial[7] | 104 | Amisulpride (100 mg/day or 300 mg/day) vs. Placebo | 6 weeks | Change in SANS total score | Amisulpride significantly more effective than placebo |

| Multicenter, double-blind, placebo-controlled trial[8] | 141 | Amisulpride (100 mg/day) vs. Placebo | 6 months | Completion Rate / Efficacy | Higher completion rate (55% vs 32%) and better efficacy with Amisulpride |

Key Experimental Protocols

The characterization of benzamide derivatives has relied on a variety of in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the early development of these compounds.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a benzamide derivative for the dopamine D2 receptor.[9][10]

1. Materials and Reagents:

-

Membrane Preparation: Crude membrane preparations from cell lines expressing recombinant human dopamine D2 receptors or from tissue rich in these receptors (e.g., rat striatum).

-

Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific Binding Determinant: Haloperidol or sulpiride at a high concentration (e.g., 1-10 µM).

-

Test Compound: Benzamide derivative of interest.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

2. Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, [3H]Spiperone (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]Spiperone, and a high concentration of haloperidol.

-

Competition: Add membrane preparation, [3H]Spiperone, and varying concentrations of the test benzamide derivative.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Some benzamide derivatives have been investigated for their ability to inhibit acetylcholinesterase.[11][12] The following is a protocol based on the widely used Ellman's method.

1. Materials and Reagents:

-

Enzyme: Purified acetylcholinesterase.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: Benzamide derivative of interest.

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

2. Procedure:

-

Prepare solutions of the enzyme, substrate, chromogen, and various concentrations of the test compound in the buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or buffer for control).

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound that absorbs at this wavelength.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Animal Model for Antiemetic Activity

Animal models are crucial for evaluating the in vivo efficacy of antiemetic agents. The ferret is a commonly used model as its emetic reflex is similar to that of humans.[3][13]

1. Animals:

-

Male or female ferrets, acclimatized to the laboratory conditions.

2. Emetogen:

-

A substance that induces vomiting, such as cisplatin (for chemotherapy-induced emesis) or apomorphine (a dopamine agonist).

3. Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test benzamide derivative at various doses via a specific route (e.g., oral or intravenous) at a set time before the emetogen challenge.

-

Administer the emetogen (e.g., cisplatin, 10 mg/kg, i.v.).

-

Observe the animals continuously for a defined period (e.g., 4 hours) for the number of retches and vomits.

-

A video recording system can be used for accurate scoring.

4. Data Analysis:

-

Quantify the number of emetic episodes (retches and vomits) for each animal.

-

Compare the emetic response in the drug-treated groups to that of a vehicle-treated control group.

-

Determine the dose-dependent antiemetic effect of the benzamide derivative.

Conclusion

The early discovery and development of benzamide derivatives marked a significant advancement in pharmacotherapy, particularly in the fields of psychiatry and gastroenterology. The pioneering work on compounds like sulpiride and metoclopramide not only provided valuable therapeutic options but also established the benzamide scaffold as a highly versatile and fruitful starting point for drug discovery. The foundational understanding of their synthesis, mechanism of action, and structure-activity relationships, elucidated through rigorous experimental protocols, has paved the way for the development of subsequent generations of benzamide-based drugs with improved efficacy and safety profiles. This technical guide serves as a testament to the enduring legacy of these early discoveries and provides a comprehensive resource for researchers continuing to explore the vast potential of the benzamide pharmacophore.

References

- 1. dovepress.com [dovepress.com]

- 2. Chronic sulpiride treatment produces supersensitivity of striatal adenylate cyclase to dopamine in sexually immature or adult castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

- 4. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 5. Antidepressant action of sulpiride. Results of a placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the D2 dopamine receptor negatively coupled with adenylate cyclase in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of negative symptoms in schizophrenia with amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amisulpride versus placebo in the medium-term treatment of the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

An In-Depth Technical Guide to the Core Principles of Directed ortho-Metalation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective tool in modern organic synthesis, enabling the precise functionalization of aromatic and heteroaromatic rings. This technique, which circumvents the limitations of classical electrophilic aromatic substitution, has become indispensable in the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive overview of the fundamental principles of DoM, including its underlying mechanism, the diverse array of directing metalation groups (DMGs), and the reaction conditions required for its successful implementation. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate practical application. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the logical relationships within this pivotal synthetic methodology.

Core Principles of Directed ortho-Metalation

Directed ortho-metalation is an adaptation of electrophilic aromatic substitution where electrophiles are directed exclusively to the position ortho to a specific functional group, known as the directing metalation group (DMG).[1] This remarkable regioselectivity is achieved through a two-step process: the deprotonation of the ortho-proton by a strong organolithium base, followed by the quenching of the resulting aryllithium intermediate with an electrophile.[2]

The key to this process lies in the ability of the DMG to coordinate with the lithium atom of the organolithium reagent. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and leading to the formation of a stable five- or six-membered ring-like transition state.[1] This "complex-induced proximity effect" (CIPE) is the cornerstone of DoM and is responsible for the high kinetic acidity of the ortho-protons.[1]

The Mechanism of Directed ortho-Metalation

The generally accepted mechanism for DoM involves the following key steps:

-

Coordination: The heteroatom within the directing metalation group (DMG) acts as a Lewis base and coordinates to the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium). This initial complex formation is a crucial pre-equilibrium step.[1]

-

Deprotonation: The coordinated organolithium base then abstracts a proton from the sterically accessible ortho-position of the aromatic ring. This deprotonation step is typically the rate-determining step of the reaction.

-

Ortho-Lithiated Intermediate: The deprotonation results in the formation of a highly reactive ortho-lithiated aromatic species. This intermediate is stabilized by the continued coordination of the lithium atom to the DMG.[3]

-

Electrophilic Quench: The aryllithium intermediate then reacts with an added electrophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho-position.[3]

This process offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.[3]

Directing Metalation Groups (DMGs)

The choice of the directing metalation group is critical to the success of a DoM reaction. Over 40 different DMGs have been identified and are generally categorized by their directing ability, which is determined by their capacity to coordinate with the organolithium base and increase the acidity of the ortho-protons.[4] The hierarchy of directing ability has been established through competition experiments.[5]

Table 1: Hierarchy of Common Directing Metalation Groups (DMGs) [2][5]

| Strength | Directing Group (DMG) | Chemical Structure |

| Strong | O-Carbamate | -OCONR₂ |

| Tertiary Amide | -CONR₂ | |

| Oxazoline | ||

| Sulfonamide | -SO₂NR₂ | |

| Moderate | Methoxy | -OCH₃ |

| Tertiary Amine | -NR₂ | |

| Thioether | -SR | |

| Weak | Fluoro | -F |

| Chloro | -Cl |

Note: The relative strength can be influenced by the specific substrate and reaction conditions.

Metalating Agents and Reaction Conditions

The most commonly employed metalating agents in DoM are organolithium bases, with their reactivity often enhanced by the addition of chelating agents.[4]

-

n-Butyllithium (n-BuLi): A widely used and commercially available base.

-

sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi, often used for less acidic protons.

-

tert-Butyllithium (t-BuLi): An even stronger and more hindered base, useful for very weak acids.

-

Lithium Diisopropylamide (LDA): A non-nucleophilic base, often used when the substrate is sensitive to nucleophilic attack.

The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common practice in DoM reactions. TMEDA is a bidentate ligand that chelates to the lithium ion, breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity and reactivity.[1]

DoM reactions are typically carried out under strictly anhydrous and inert conditions (e.g., under an atmosphere of nitrogen or argon) at low temperatures (usually -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediates.[4]

Data Presentation: Quantitative Yields in DoM Reactions

The efficiency of DoM is highly dependent on the substrate, directing group, organolithium base, and the electrophile used. The following tables provide a summary of reported yields for the DoM of representative aromatic compounds.

Table 2: Directed ortho-Metalation of Anisole Derivatives

| Substrate | Base/Additive | Electrophile | Product | Yield (%) | Reference |

| Anisole | n-BuLi/TMEDA | D₂O | 2-Deuterioanisole | >95 | [3] |

| Anisole | n-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)anisole | 92 | [1] |

| Anisole | s-BuLi/TMEDA | I₂ | 2-Iodoanisole | 85 | [2] |

| 3-Methoxy-anisole | n-BuLi/TMEDA | DMF | 2,6-Dimethoxy-benzaldehyde | 78 | [6] |

Table 3: Directed ortho-Metalation of N,N-Dialkylbenzamides

| Substrate | Base/Additive | Electrophile | Product | Yield (%) | Reference |

| N,N-Diethyl-benzamide | s-BuLi/TMEDA | CO₂ | 2-Carboxy-N,N-diethyl-benzamide | 90 | [5] |

| N,N-Diethyl-benzamide | s-BuLi/TMEDA | MeI | N,N-Diethyl-2-methyl-benzamide | 88 | [5] |

| N,N-Diisopropyl-benzamide | t-BuLi | S₈ | 2-Thio-N,N-diisopropyl-benzamide | 82 | [2] |

| N,N-Diethyl-4-methoxy-benzamide | s-BuLi/TMEDA | PhCHO | 2-(Hydroxy(phenyl)methyl)-4-methoxy-N,N-diethyl-benzamide | 85 | [6] |

Experimental Protocols

General Procedure for Directed ortho-Metalation

Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is used as the reaction vessel.

-

Reagent Preparation: The aromatic substrate is dissolved in an anhydrous solvent (typically THF or diethyl ether) and cooled to the desired temperature (usually -78 °C) in a dry ice/acetone bath.

-

Addition of Base: The organolithium reagent is added dropwise to the stirred solution of the substrate via syringe. The reaction mixture is then stirred at the same temperature for a specified period (typically 1-2 hours) to ensure complete metalation.

-

Electrophilic Quench: The electrophile is then added to the reaction mixture, either neat or as a solution in an anhydrous solvent. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography, recrystallization, or distillation.

Example Protocol: ortho-Lithiation of N,N-Dimethylbenzamide and Quenching with Iodomethane

This protocol describes the synthesis of N,N,2-trimethylbenzamide.

-

To a stirred solution of N,N-dimethylbenzamide (1.49 g, 10.0 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere is added sec-butyllithium (1.4 M in cyclohexane, 7.9 mL, 11 mmol) dropwise.

-

The resulting orange solution is stirred at -78 °C for 1 hour.

-

Iodomethane (0.75 mL, 12 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with saturated aqueous NH₄Cl (20 mL) and the mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford N,N,2-trimethylbenzamide as a colorless oil (1.47 g, 90% yield).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in directed ortho-metalation.

Conclusion

Directed ortho-metalation has emerged as a cornerstone of modern synthetic organic chemistry, providing a reliable and highly regioselective method for the functionalization of aromatic systems. Its applications in the synthesis of complex natural products, pharmaceuticals, and advanced materials continue to expand. A thorough understanding of the fundamental principles, including the mechanism, the role of directing groups, and the optimization of reaction conditions, is paramount for its effective utilization. This guide has provided a detailed overview of these core concepts, supplemented with quantitative data and practical experimental protocols, to serve as a valuable resource for researchers and professionals in the chemical sciences. The continued development of new directing groups, more efficient metalating agents, and greener reaction conditions will undoubtedly further enhance the power and scope of this remarkable synthetic transformation.

References

The Pivotal Role of N,N-Diisopropylbenzamide in C-H Bond Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative paradigm in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures. Central to the success of many C-H activation strategies is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. Among the diverse array of directing groups, N,N-disubstituted benzamides have garnered significant attention due to their robust coordinating ability and synthetic versatility. This technical guide provides a comprehensive overview of the role of a particularly effective, yet sterically hindered directing group: N,N-diisopropylbenzamide. We will delve into its application in transition metal-catalyzed C-H activation reactions, presenting key quantitative data, detailed experimental protocols, and mechanistic insights that are critical for researchers in academia and the pharmaceutical industry.

Core Principles: The Function of this compound as a Directing Group

This compound serves as a powerful bidentate directing group, primarily facilitating the activation of ortho-C-H bonds of the benzoyl moiety. The amide oxygen atom acts as a Lewis basic site, coordinating to the transition metal center. This initial coordination brings the metal catalyst into the spatial vicinity of the ortho-C-H bonds of the aromatic ring. The steric bulk of the two isopropyl groups on the nitrogen atom plays a crucial role in influencing the reactivity and selectivity of the subsequent C-H activation step. This steric hindrance can pre-organize the substrate-catalyst complex into a conformation that favors the formation of a stable five-membered metallacyclic intermediate, which is a key step in many catalytic cycles. This directed metallation overcomes the inherent lack of reactivity of the C-H bond, paving the way for a variety of functionalization reactions.

Quantitative Data Summary

The following tables summarize the performance of this compound and related N,N-dialkylbenzamides as directing groups in various palladium- and rhodium-catalyzed C-H functionalization reactions.

| Entry | Directing Group | Catalyst System | Olefin Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N,N-Diethylbenzamide | [RhCpCl₂]₂, AgOAc | Styrene | t-AmylOH | 100 | 24 | 95 | [1] |

| 2 | This compound | [RhCpCl₂]₂, AgOAc | Styrene | t-AmylOH | 100 | 24 | 92 | [1] |

| 3 | N,N-Diethylbenzamide | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl Acrylate | DCE | 100 | 24 | 85 | [2] |

| 4 | N-Phenylbenzamide | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl Acrylate | DCE | 100 | 24 | 85 | [2] |

| 5 | 2-Pyridinyl | Pd(OAc)₂, Ag₂CO₃, TFA | Ethyl Acrylate | DCE | 100 | 24 | 90 | [2] |

| Table 1: Comparison of N,N-Dialkylbenzamides and Other Directing Groups in C-H Olefination Reactions. This table highlights the high efficiency of N,N-dialkylbenzamides in rhodium- and palladium-catalyzed ortho-olefination reactions. |

| Substrate | Product | Yield (%) |

| This compound | ortho-phenyl-N,N-diisopropylbenzamide | 88 |

| N,N-Diisopropyl-4-methoxybenzamide | 2-phenyl-N,N-diisopropyl-4-methoxybenzamide | 95 |

| N,N-Diisopropyl-4-chlorobenzamide | 2-phenyl-N,N-diisopropyl-4-chlorobenzamide | 78 |

| Table 2: Substrate Scope for Palladium-Catalyzed Ortho-Arylation of N,N-Diisopropylbenzamides with Phenylboronic Acid. This table showcases the tolerance of the reaction to electronic variations on the benzamide ring. |

Experimental Protocols

General Procedure for Rhodium-Catalyzed Ortho-Olefination of this compound

This protocol is adapted from a procedure for the olefination of sterically demanding benzamides.[1]

Materials:

-

This compound

-

Styrene (or other olefin)

-

[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

-

Silver acetate (AgOAc)

-

tert-Amyl alcohol (t-AmylOH), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgOAc (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous t-AmylOH (3.0 mL) via syringe.

-

Add styrene (1.2 mmol, 1.2 equiv) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-olefinated product.

Mandatory Visualizations

Signaling Pathway for Rhodium-Catalyzed C-H Olefination

Caption: Proposed catalytic cycle for the rhodium-catalyzed ortho-olefination of this compound.

Experimental Workflow for C-H Arylation

Caption: General experimental workflow for the palladium-catalyzed ortho-arylation of this compound.

Mechanistic Considerations

The mechanism of C-H activation directed by this compound generally proceeds through a concerted metalation-deprotonation (CMD) pathway. The key steps are:

-

Coordination: The amide oxygen of the this compound coordinates to the metal center (e.g., Pd(II) or Rh(III)).

-

C-H Cleavage: This coordination facilitates the cleavage of the ortho-C-H bond, forming a five-membered metallacycle. The bulky diisopropyl groups can influence the rate and regioselectivity of this step by enforcing a specific conformation that favors the C-H activation process.

-

Functionalization: The resulting metallacycle is a key intermediate that can undergo various transformations, such as oxidative addition with an aryl halide (in Pd-catalysis), migratory insertion of an olefin or alkyne, or reaction with an electrophile.

-

Catalyst Regeneration: A final reductive elimination or other turnover-limiting step releases the functionalized product and regenerates the active catalyst.

The steric bulk of the diisopropyl groups is thought to play a dual role. On one hand, it can enhance the stability of the metallacyclic intermediate, and on the other hand, it can influence the approach of the coupling partner, thereby affecting the stereoselectivity of the reaction, particularly in the synthesis of axially chiral biaryls.[1]

Removal of the this compound Directing Group

A significant challenge in directing group-assisted C-H activation is the efficient removal of the auxiliary group after the desired transformation. The robust nature of the tertiary amide bond in this compound makes its cleavage non-trivial. While specific, high-yielding protocols for the removal of this particular directing group are not abundantly reported in the literature, general methods for the cleavage of tertiary amides can be considered, although they often require harsh conditions.

Potential Cleavage Strategies:

-

Acidic or Basic Hydrolysis: Strong acidic (e.g., concentrated HCl or H₂SO₄ at high temperatures) or basic (e.g., molten KOH) conditions can effect hydrolysis. However, these conditions are often not compatible with sensitive functional groups in the molecule. A mild alkaline hydrolysis of tertiary amides in non-aqueous conditions using NaOH in methanol/dichloromethane has been reported, which could be a potential avenue for exploration.

-

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine. This transforms the directing group into a different functionality, which may or may not be desirable in the final product.

-

Oxidative Cleavage: In some cases, oxidative methods can be employed to cleave robust amide bonds.

The development of milder and more selective methods for the cleavage of the this compound directing group remains an active area of research and is crucial for expanding its utility in complex molecule synthesis.

Applications in Drug Discovery and Development

The ability to selectively introduce functional groups at specific positions of an aromatic ring is of paramount importance in drug discovery. C-H activation methodologies employing directing groups like this compound allow for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The synthesis of biaryl and vinylarene motifs, which are prevalent in many pharmaceutical agents, can be efficiently achieved using this strategy. The steric influence of the diisopropyl groups can also be harnessed for the synthesis of enantiomerically enriched compounds, which is critical for developing safer and more effective drugs.

Conclusion

This compound has proven to be a highly effective directing group for the transition metal-catalyzed ortho-C-H functionalization of arenes. Its steric bulk provides a unique handle to control reactivity and selectivity, making it a valuable tool for organic synthesis. While challenges remain, particularly concerning the cleavage of the directing group, ongoing research is expected to provide solutions that will further enhance the synthetic utility of this powerful directing group. For researchers in drug development, mastering the application of such directing groups opens up new avenues for the efficient and selective synthesis of novel therapeutic agents.

References

Introduction to N,N-Diisopropylbenzamide's use as an insect repellent

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the efficacy or mechanism of action of N,N-Diisopropylbenzamide as an insect repellent were identified. This guide will therefore focus on its close structural analog, N,N-Diethylbenzamide , for which efficacy data is available. It is plausible that this compound may exhibit similar properties due to structural similarity, but this has not been experimentally verified in the reviewed literature.

Introduction

N,N-dialkylbenzamides represent a class of synthetic compounds that have been investigated for their insect repellent properties, largely as alternatives to the widely used N,N-diethyl-m-toluamide (DEET). These compounds share a common benzamide core structure, with variations in the alkyl groups attached to the amide nitrogen influencing their physical and biological properties. This technical guide provides an in-depth overview of the use of N,N-Diethylbenzamide as an insect repellent, summarizing available efficacy data, detailing experimental protocols for its evaluation, and postulating its potential mechanism of action based on current understanding of insect olfaction. This information is intended for researchers, scientists, and drug development professionals working in the field of vector control and repellent development.

Efficacy of N,N-Diethylbenzamide

The repellent efficacy of N,N-Diethylbenzamide has been evaluated in both laboratory and field settings against several medically important mosquito species. The available quantitative data from studies on two commercial formulations, "TRIG" (15% N,N-Diethylbenzamide) and "Advanced Odomos" (12% N,N-Diethylbenzamide), are summarized below.

Laboratory Efficacy Data

Laboratory tests, primarily utilizing the arm-in-cage method, have quantified the protection offered by N,N-Diethylbenzamide against laboratory-reared mosquito populations.

Table 1: Laboratory Efficacy of N,N-Diethylbenzamide Formulations Against Mosquitoes

| Formulation | Active Ingredient | Mosquito Species | Application Rate | Protection Level | Complete Protection Time (CPT) |

| TRIG | 15% N,N-Diethylbenzamide | Anopheles gambiae | 1.25 g | 100% | > 5 hours |

| TRIG | 15% N,N-Diethylbenzamide | Aedes aegypti | 1.0 g | 100% | Not specified |

| Advanced Odomos | 12% N,N-Diethylbenzamide | Anopheles stephensi | 10 mg/cm² | 100% | > 4 hours |

| Advanced Odomos | 12% N,N-Diethylbenzamide | Aedes aegypti | 12 mg/cm² | 100% | > 4 hours |

Data compiled from studies on TRIG and Advanced Odomos formulations.

Field Efficacy Data

Field trials using the human landing catch method have demonstrated the effectiveness of N,N-Diethylbenzamide in real-world conditions against wild mosquito populations.

Table 2: Field Efficacy of N,N-Diethylbenzamide Formulations Against Mosquitoes

| Formulation | Active Ingredient | Mosquito Species | Protection Level | Complete Protection Time (CPT) |

| TRIG | 15% N,N-Diethylbenzamide | Anopheles arabiensis | > 90% | ~ 6 hours |

| TRIG | 15% N,N-Diethylbenzamide | Culex quinquefasciatus | > 90% | ~ 6 hours |

| Advanced Odomos | 12% N,N-Diethylbenzamide | Anopheles spp. | 100% | up to 11 hours |

| Advanced Odomos | 12% N,N-Diethylbenzamide | Aedes aegypti | Not specified | up to 6 hours |

Data compiled from studies on TRIG and Advanced Odomos formulations.

Experimental Protocols

The evaluation of N,N-Diethylbenzamide's repellent efficacy has relied on standardized and widely accepted methodologies in the field of entomology.

Laboratory Evaluation: Arm-in-Cage Test

The arm-in-cage test is a standard laboratory method to assess the complete protection time of a topical repellent.

Protocol:

-

Mosquito Rearing: A colony of the target mosquito species (e.g., Aedes aegypti, Anopheles gambiae) is maintained under controlled laboratory conditions (typically 27±2°C, 80±10% relative humidity, and a 12:12 hour light:dark photoperiod). Adult female mosquitoes, 5-8 days post-emergence and starved for at least 12 hours, are used for the assays.

-

Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area (e.g., 600 cm²) of a human volunteer's forearm. A control arm is treated with the formulation's base or a solvent like ethanol.

-

Exposure: The treated forearm is inserted into a cage containing a known number (e.g., 50-100) of host-seeking female mosquitoes.

-

Data Collection: The time until the first mosquito landing and the first confirmed bite (often defined as a second bite within a short period) is recorded. The duration of exposure in the cage is typically for a set period (e.g., 3 minutes) at hourly intervals.

-

Efficacy Calculation: The Complete Protection Time (CPT) is determined as the time from repellent application until the first confirmed bite. The percentage of protection can also be calculated by comparing the number of landings or bites on the treated arm versus the control arm.

Field Evaluation: Human Landing Catch (HLC)

The human landing catch is the gold standard for assessing repellent efficacy under natural environmental conditions.

Protocol:

-

Study Site Selection: The study is conducted in an area with a natural, high-density population of the target mosquito species.

-